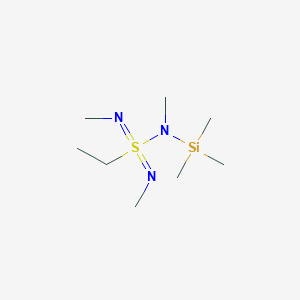
N,N',N''-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is a unique organosilicon compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both trimethylsilyl and ethanesulfonodiimidamide groups, which contribute to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide typically involves the reaction of trimethylsilyl chloride with ethanesulfonodiimidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a product that meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature conditions are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide depend on the type of reaction. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.
Aplicaciones Científicas De Investigación
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. The ethanesulfonodiimidamide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyltrimethylsilylamine: This compound shares the trimethylsilyl group but differs in its amine structure.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in having a trimethylsilyl group, but with a trifluoroacetamide moiety.
Uniqueness
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is unique due to the combination of its trimethylsilyl and ethanesulfonodiimidamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
89902-42-1 |
|---|---|
Fórmula molecular |
C8H23N3SSi |
Peso molecular |
221.44 g/mol |
Nombre IUPAC |
N-(S-ethyl-N,N'-dimethylsulfonodiimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C8H23N3SSi/c1-8-12(9-2,10-3)11(4)13(5,6)7/h8H2,1-7H3 |
Clave InChI |
ZSQIAPPLGBFJDG-UHFFFAOYSA-N |
SMILES canónico |
CCS(=NC)(=NC)N(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


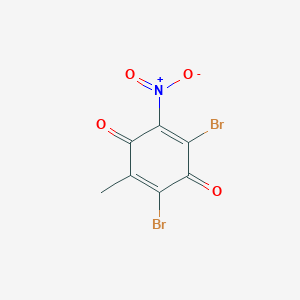

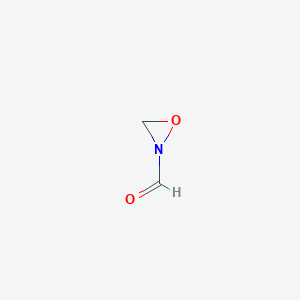
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
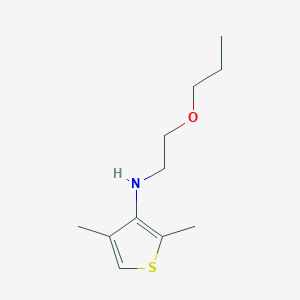
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
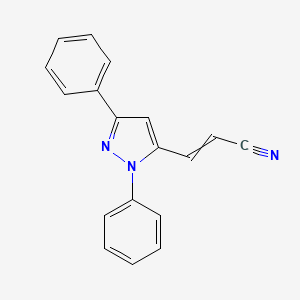

![5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid](/img/structure/B14395237.png)
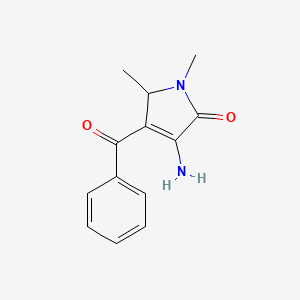
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
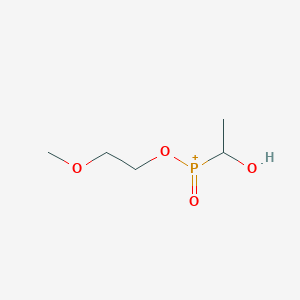
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
